

protocol for the nitration of salicylic acid to 3-Nitrosalicylic acid

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Compound of Interest

Compound Name: 3-Nitrosalicylic acid

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Application Notes and Protocols: Synthesis of 3-Nitrosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the nitration of salicylic acid, with a specific focus on the synthesis and isolation of **3-nitrosalicylic acid**. **3-Nitrosalicylic acid** is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The nitration of salicylic acid typically yields a mixture of **3-nitrosalicylic acid** and the isomeric **5-nitrosalicylic acid**.[1][2][3][4] This protocol outlines a method that offers a practical approach to obtaining **3-nitrosalicylic acid** through a two-step process involving the nitration of salicylic acid followed by the selective crystallization of the potassium salt of the 3-nitro isomer.

Introduction

The electrophilic aromatic substitution of salicylic acid with nitrating agents predominantly leads to the formation of 5-nitrosalicylic acid, with **3-nitrosalicylic acid** as a minor product. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are ortho- and para-directing. The substitution at the 5-position is sterically less hindered and electronically favored, making the isolation of the 3-isomer challenging. Various nitration methods have been reported,



including the use of nitric acid in acetic acid, mixed acid (nitric and sulfuric acid), and other nitrating agents.[1][5][6][7] However, achieving high regioselectivity for the 3-position remains a significant synthetic hurdle. The protocol described herein is an adaptation of a method that first produces a mixture of the nitro-isomers followed by an efficient separation to yield pure 3-nitrosalicylic acid.[1][3]

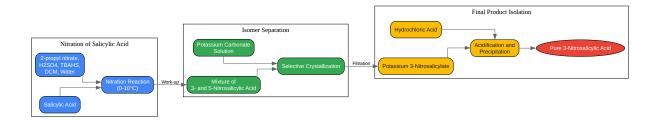
Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the nitration of salicylic acid.

Nitrating Agent/System	Ratio of 3- Nitrosalicylic Acid : 5-Nitrosalicylic Acid	Overall Yield of 3- Nitrosalicylic Acid	Reference
2-propyl nitrate / sulfuric acid / tetrabutylammonium hydrogensulfate / dichloromethane / water	56 : 44	30% (after crystallization)	[1][2][3]
Sodium nitrite / sulfuric acid	Not specified	64% (of mixed isomers)	[8]
Nitric acid / acetic acid / Prussian blue	99.8 : 0.2	99.8% (total product)	[9]
Nitric acid / acetic acid	Not specified	50.4% (total yield, 32% 3-NSA in solid)	[5]

Experimental Workflow





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Caption: Experimental workflow for the synthesis of 3-nitrosalicylic acid.

Experimental Protocol

This protocol is based on the improved synthesis of **3-nitrosalicylic acid**.[1][3]

Materials:

- · Salicylic acid
- 2-propyl nitrate
- Concentrated sulfuric acid (98%)
- Tetrabutylammonium hydrogensulfate (TBAHS)
- Dichloromethane (DCM)
- Potassium carbonate
- Concentrated hydrochloric acid (37%)



- Deionized water
- Ice

Equipment:

- 500 mL two-necked round-bottomed flask
- 50 mL pressure-equalizing addition funnel
- Thermometer
- Magnetic stirrer and stir bar
- · Ice bath
- Büchner funnel and filter flask
- Vacuum desiccator
- Reflux condenser

Procedure:

Part 1: Nitration of Salicylic Acid

- To a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a 50 mL pressure-equalizing addition funnel, add salicylic acid (20.7 g, 0.150 mol) and 300 mL of dichloromethane.
- Cool the resulting suspension in an ice bath.
- Add tetrabutylammonium hydrogensulfate (2.55 g, 7.5 mmol) and 2-propyl nitrate (38 mL, 0.38 mol).
- Slowly add concentrated sulfuric acid (20.7 mL) dropwise from the addition funnel over a period of 40 minutes, ensuring the internal temperature does not exceed 10°C.
- After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.



- Remove the ice bath and stir for an additional hour at ambient temperature.
- Carefully pour the reaction mixture into a beaker containing 500 mL of ice water.
- Separate the organic layer and wash it with 200 mL of deionized water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a crude mixture of 3- and 5-nitrosalicylic acid. The expected yield of the mixed acids is approximately 17.7 g (64% of theory), with a 3-nitro to 5-nitro isomer ratio of about 56:44.[1][3]

Part 2: Separation of 3-Nitrosalicylic Acid

- Place the crude mixture of isomeric nitrosalicylic acids (17.7 g, 0.097 mol) in a 1000 mL round-bottomed flask with a magnetic stirrer.
- Carefully add a 1.45 M solution of potassium carbonate (270 mL), followed by 180 mL of distilled water, while stirring vigorously.
- Fit the flask with a reflux condenser and heat the dark-orange suspension in an oil bath to 110°C until a clear solution is obtained.
- Allow the solution to cool slowly to room temperature (do not cool in an ice bath, as this may cause the 5-nitro isomer to precipitate).[3]
- The potassium salt of 3-nitrosalicylic acid will crystallize as fine yellow needles.
- Filter the precipitate using a Büchner funnel, wash with two 50 mL portions of ice-cold water, and pre-dry by suction.

Part 3: Isolation of 3-Nitrosalicylic Acid

- Transfer the purified potassium 3-nitrosalicylate (approximately 10.0 g, 0.045 mol) to a 500 mL two-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser.
- Add 240 mL of deionized water and heat the mixture to boiling (bath temperature 115°C) with vigorous stirring until a clear solution is formed.



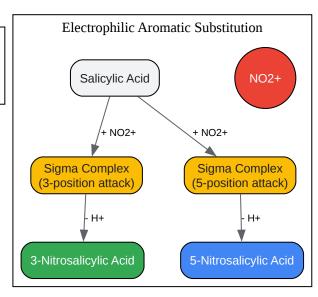
- Add concentrated hydrochloric acid (3.8 mL, 37%) dropwise from the addition funnel. A
 precipitate will form and then redissolve upon continued heating and stirring for 5-10
 minutes.
- Remove the heat source and allow the solution to cool to room temperature, during which the **3-nitrosalicylic acid** will precipitate.
- Cool the mixture further in an ice bath for 30 minutes to ensure complete crystallization.
- Filter the product through a Büchner funnel, wash with three 100 mL portions of cold water, and pre-dry by suction.
- Dry the final product in a vacuum desiccator over phosphorus pentoxide to yield pure 3-nitrosalicylic acid. The overall yield is approximately 31%.[3]

Reaction Mechanism

The nitration of salicylic acid is an electrophilic aromatic substitution reaction. The nitronium ion (NO_2^+) acts as the electrophile. The hydroxyl and carboxyl groups direct the incoming electrophile to the ortho and para positions.

Electrophile Generation

HNO3 + 2H2SO4 -> NO2+ + H3O+ + 2HSO4-





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